molecular formula C9H12N4O2 B12832866 Tert-butyl (4-cyano-1h-imidazol-5-yl)carbamate

Tert-butyl (4-cyano-1h-imidazol-5-yl)carbamate

Cat. No.: B12832866
M. Wt: 208.22 g/mol
InChI Key: KPHKKTRJSVFROF-UHFFFAOYSA-N
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Description

Tert-butyl (4-cyano-1h-imidazol-5-yl)carbamate is a compound belonging to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-cyano-1h-imidazol-5-yl)carbamate typically involves the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in the presence of trifluoroacetic acid (TFA) as a catalyst . This method is convenient and yields 3-substituted imidazo[1,5-a]-pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves using commercially available starting materials and optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-cyano-1h-imidazol-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired product and include temperature control, solvent selection, and catalyst use.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives with different functional groups.

Scientific Research Applications

Tert-butyl (4-cyano-1h-imidazol-5-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and antimicrobial agents.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of tert-butyl (4-cyano-1h-imidazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-cyano-1h-imidazol-5-yl)carbamate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

tert-butyl N-(5-cyano-1H-imidazol-4-yl)carbamate

InChI

InChI=1S/C9H12N4O2/c1-9(2,3)15-8(14)13-7-6(4-10)11-5-12-7/h5H,1-3H3,(H,11,12)(H,13,14)

InChI Key

KPHKKTRJSVFROF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(NC=N1)C#N

Origin of Product

United States

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